molecular formula C23H32N2O B6071715 2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6071715
M. Wt: 352.5 g/mol
InChI Key: LIPHYYWZXMZPJH-UHFFFAOYSA-N
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Description

2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[(3-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(3-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-20-7-5-10-22(17-20)18-24-14-15-25(23(19-24)12-16-26)13-6-11-21-8-3-2-4-9-21/h2-5,7-10,17,23,26H,6,11-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHYYWZXMZPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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